molecular formula C11H19F3N2O2 B13946454 tert-Butyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate

tert-Butyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate

Cat. No.: B13946454
M. Wt: 268.28 g/mol
InChI Key: FFKZOQIVTCGSSN-UHFFFAOYSA-N
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Description

tert-Butyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F3N2O2 It is a piperidine derivative that features a trifluoromethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of tert-butyl 3-aminopiperidine-1-carboxylate as a starting material, which is then reacted with trifluoromethylating reagents under controlled conditions to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while substitution reactions can produce a variety of trifluoromethylated compounds .

Scientific Research Applications

tert-Butyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((trifluoromethyl)amino)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl 3-(trifluoromethylamino)piperidine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-5-8(7-16)15-11(12,13)14/h8,15H,4-7H2,1-3H3

InChI Key

FFKZOQIVTCGSSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(F)(F)F

Origin of Product

United States

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